1-Ethenyl-3-(furan-3-yl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-3-(furan-3-yl)-1H-pyrrole is an organic compound that features a unique structure combining a pyrrole ring with a furan ring and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-3-(furan-3-yl)-1H-pyrrole typically involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. One common method is the microwave-assisted synthesis of ester and amide derivatives containing furan rings. This method uses mild synthetic conditions and effective coupling reagents such as DMT/NMM/TsO− or EDC.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable reactions that can be optimized for yield and purity. The use of microwave reactors and optimized reaction conditions can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-3-(furan-3-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ethenyl group can be reduced to form saturated derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products: The major products formed from these reactions include various substituted pyrroles and furans, which can be further utilized in organic synthesis.
Scientific Research Applications
1-Ethenyl-3-(furan-3-yl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-Ethenyl-3-(furan-3-yl)-1H-pyrrole exerts its effects involves interactions with specific molecular targets. The furan and pyrrole rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties. These interactions are crucial in determining the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
1-Ethenyl-3-(furan-2-yl)-1H-pyrrole: Similar structure but with the furan ring in a different position.
1-Ethenyl-3-(thiophen-3-yl)-1H-pyrrole: Contains a thiophene ring instead of a furan ring.
1-Ethenyl-3-(pyridin-3-yl)-1H-pyrrole: Features a pyridine ring instead of a furan ring.
Uniqueness: 1-Ethenyl-3-(furan-3-yl)-1H-pyrrole is unique due to the specific positioning of the furan ring, which imparts distinct electronic and steric properties
Properties
CAS No. |
113387-10-3 |
---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-ethenyl-3-(furan-3-yl)pyrrole |
InChI |
InChI=1S/C10H9NO/c1-2-11-5-3-9(7-11)10-4-6-12-8-10/h2-8H,1H2 |
InChI Key |
HKZYYGYBKHHZAM-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC(=C1)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.